5-Tributylstannyl-1,3-dimethyluracil
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Tributylstannyl-1,3-dimethyluracil consists of a uracil ring (a type of pyrimidine ring) with two methyl groups attached at the 1 and 3 positions, and a tributylstannyl group attached at the 5 position .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Reaction Mechanisms
5-Tributylstannyl-1,3-dimethyluracil serves as an intermediate in various organic synthesis processes. For instance, it is used in the preparation of highly functionalized allyl stannanes and their subsequent transformations. These compounds are valuable in the synthesis of α-stannylmethyl enones via the Robinson annulation reaction, showcasing the reagent's utility in constructing complex molecular architectures (Kim & Fuchs, 1993). Additionally, it undergoes palladium-catalyzed coupling reactions, enabling the synthesis of 5-acyl-2,3-dihydro-1,4-dioxins in high yields, further illustrating its versatility in organic synthesis (Blanchot, Fétizon, & Hanna, 1990).
Photoreactive Properties
The photoreaction of derivatives such as 5-bromo-1,3-dimethyluracil in the presence of specific solvents or conditions can lead to various aryl substituted uracils. These reactions demonstrate the potential of this compound and its derivatives in photochemical applications, offering pathways to synthesize novel compounds with potential applications ranging from materials science to medicinal chemistry (Seki, Matsuda, & Ohkura, 1987).
Electrophilic Metalation-Deprotonation
In the field of catalysis, this compound has been implicated in palladium-catalyzed arylation processes. These processes involve electrophilic metalation-deprotonation mechanisms, allowing for the regioselective introduction of aryl groups into the 5-position of 1,3-dimethyluracil. This method expands the toolkit for modifying uracil derivatives, underlining the compound's utility in developing novel catalytic strategies for synthetic organic chemistry (Kim, Lee, & Kim, 2011).
Safety and Hazards
5-Tributylstannyl-1,3-dimethyluracil is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of inhalation, the affected person should be moved to fresh air and kept at rest in a position comfortable for breathing .
Properties
IUPAC Name |
1,3-dimethyl-5-tributylstannylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.3C4H9.Sn/c1-7-4-3-5(9)8(2)6(7)10;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNLBEKHCPZVOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656788 |
Source
|
Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103408-63-5 |
Source
|
Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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